

In-Depth Technical Guide: Pharmacological Properties of NTRC 0066-0

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Compound of Interest		
Compound Name:	NTRC 0066-0	
Cat. No.:	B15605873	Get Quote

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Abstract

NTRC 0066-0 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar Spindle 1 (Mps1). TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of TTK is common in a variety of human cancers, including triple-negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis.

NTRC 0066-0 exerts its anti-tumor activity by inhibiting TTK, leading to a defective spindle assembly checkpoint, subsequent chromosome missegregation, and ultimately, apoptosis in cancer cells. This document provides a comprehensive overview of the pharmacological properties of NTRC 0066-0, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols and structured data tables are provided to support further research and development.

Core Pharmacological Properties

NTRC 0066-0 is a preclinical candidate drug with demonstrated efficacy against a range of cancer cell lines and in in vivo tumor models.[1][2][3] Its primary pharmacological effect is the disruption of mitosis in rapidly dividing cancer cells.

Mechanism of Action



NTRC 0066-0 is a selective inhibitor of TTK kinase with a reported IC50 of 0.9 nM.[4] TTK is a key regulator of the spindle assembly checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.[4][5][6] By inhibiting TTK, NTRC 0066-0 overrides the SAC, causing cells to exit mitosis prematurely, even in the presence of unattached kinetochores.[7][8] This leads to severe chromosome missegregation and the formation of aneuploid cells, which subsequently undergo apoptosis.[7] Studies have shown that cancer cell lines with activating mutations in the CTNNB1 gene, which encodes β -catenin, exhibit increased sensitivity to TTK inhibitors like NTRC 0066-0.[7][9]

In Vitro Efficacy

NTRC 0066-0 has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][4] For instance, in a panel of 66 cancer cell lines, the average IC50 was 96 nM.[1] In specific glioblastoma (GBM) cell lines, the IC50 values ranged from approximately 20 nM to 40 nM.[5] Furthermore, NTRC 0066-0 effectively inhibited the proliferation of patient-derived colorectal cancer organoids with an average IC50 of 27 nM.[3][10]

In Vivo Efficacy

The anti-tumor activity of **NTRC 0066-0** has been confirmed in several preclinical mouse models. As a single agent, orally administered **NTRC 0066-0** has been shown to inhibit tumor growth in xenograft models of triple-negative breast cancer (MDA-MB-231) and lung carcinoma (A427).[1][2][11] In a xenograft model using a CTNNB1-mutant cell line, **NTRC 0066-0** resulted in complete inhibition of tumor growth.[7]

Notably, the combination of **NTRC 0066-0** with the chemotherapeutic agent docetaxel has shown synergistic effects. In a mouse model of TNBC, this combination therapy led to a doubling of mouse survival and extended tumor remission without observable toxicity.[1][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological properties of **NTRC 0066-0**.

Table 1: In Vitro Potency of NTRC 0066-0



Parameter	Value	Cell Line/Assay Condition	Reference
TTK Enzymatic IC50	0.9 nM	Biochemical Assay	[4]
Average Anti- proliferative IC50	96 nM	Panel of 66 cancer cell lines	[1]
Anti-proliferative IC50 Range	11 - 290 nM	Various cancer cell lines (5-day incubation)	[1][2]
Glioblastoma Cell Line IC50 Range	20 - 40 nM	Serum-cultured GBM cell lines	[5]
Colorectal Cancer Organoid IC50	27 nM (average)	Patient-derived organoids	[3][10]

Table 2: Kinase Selectivity Profile of NTRC 0066-0

Tested at 100 nM against a panel of 276 kinases. The following are the 10 most significantly inhibited off-target kinases.



Off-Target Kinase	% Inhibition at 100 nM
PLK1	> 50%
PLK3	> 50%
PLK4	> 50%
TNK1	> 50%
MNK2	> 50%
TSSK1	> 50%
NuaK1	> 50%
AurC	> 50%
PKD2	> 50%
NuaK2	> 50%

Table 3: In Vivo Efficacy of NTRC 0066-0

Cancer Model	Treatment	Key Finding	Reference
Triple-Negative Breast Cancer (MDA-MB-231 Xenograft)	NTRC 0066-0 (20 mg/kg, oral, q.o.d.)	70% tumor growth reduction	[2]
Triple-Negative Breast Cancer (Spontaneous Mouse Model)	NTRC 0066-0 + Docetaxel	Doubled survival, extended tumor remission	[1][11]
CTNNB1-Mutant Lung Carcinoma (A427 Xenograft)	NTRC 0066-0 (20 mg/kg, oral, q.o.d.)	90% tumor growth reduction	[2]

Experimental Protocols TTK Enzymatic Assay (Representative Protocol)



This protocol is based on commercially available TTK kinase assay kits and general kinase assay principles.

Reagent Preparation:

- Prepare a 2X kinase assay buffer.
- Prepare a stock solution of NTRC 0066-0 in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
- Prepare the substrate solution (e.g., Myelin Basic Protein, MBP) in the kinase assay buffer.
- Prepare the ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for TTK for accurate IC50 determination.
- Prepare the recombinant human TTK enzyme solution in the kinase assay buffer and keep it on ice.

Kinase Reaction:

- \circ In a 96-well plate, add 5 μ L of the serially diluted **NTRC 0066-0** or vehicle (DMSO).
- Add 10 μL of a 2X substrate/assay buffer mix to each well.
- \circ To initiate the reaction, add 5 μ L of the TTK enzyme solution to each well. For the "blank" control, add 5 μ L of kinase assay buffer without the enzyme.
- Incubate the plate at 30°C for 45 to 60 minutes.
- Signal Detection (using ADP-Glo™ Kinase Assay as an example):
 - After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.



- Add 40 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal.
- Incubate the plate at room temperature for 30 to 60 minutes.
- Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

- Cell Plating:
 - Seed cells in 24-well plates at a low density (e.g., 2,000–10,000 cells/well) and allow them to adhere for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of NTRC 0066-0 in the appropriate cell culture medium.
 - Add the compound dilutions to the cells and incubate for a specified period (e.g., 3 or 5 days).
- Viability Assessment (e.g., using ATPlite):
 - After the incubation period, measure cell viability using a commercially available kit such as ATPlite, following the manufacturer's instructions.
 - Generate dose-response curves and calculate the IC50 values.

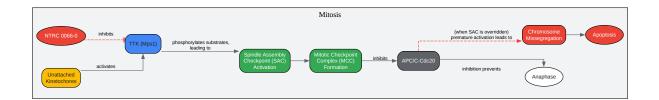
In Vivo Xenograft Study (Triple-Negative Breast Cancer Model)

- Animal Model:
 - Use a well-defined mouse model that spontaneously develops breast tumors sharing key features with human TNBC, or use immunodeficient mice for xenografts.[1][11]
- Tumor Induction:



- For xenografts, implant human TNBC cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mice.[2][11]
- Treatment Regimen:
 - Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups.
 - Administer NTRC 0066-0 orally (e.g., at 20 mg/kg) every other day.[2]
 - For combination studies, administer docetaxel at a therapeutic dose.
 - The vehicle control group should receive the same formulation without the active compound.
- Monitoring and Endpoint:
 - Monitor tumor growth using caliper measurements three times a week.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - The study is typically terminated when tumors in the vehicle-treated group reach a predetermined maximum size.[2]

Visualizations Signaling Pathway Diagram

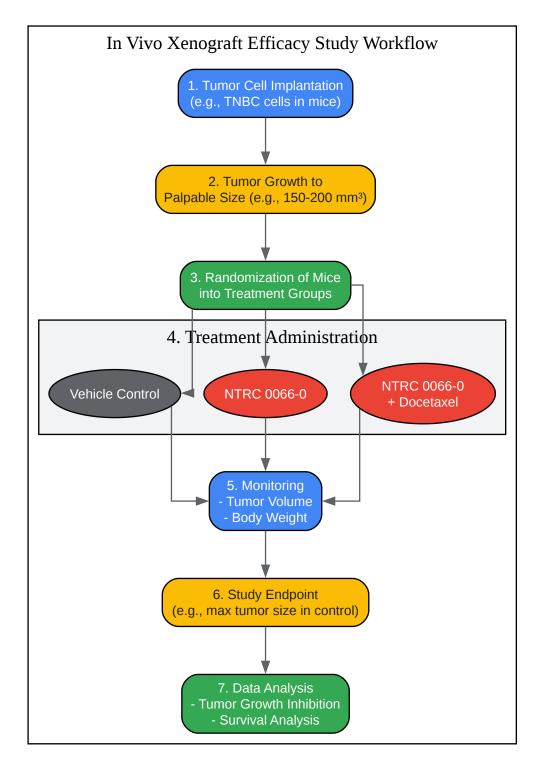




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Caption: The Spindle Assembly Checkpoint pathway and the inhibitory action of NTRC 0066-0.

Experimental Workflow Diagram





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Caption: A generalized workflow for assessing the in vivo efficacy of NTRC 0066-0.

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